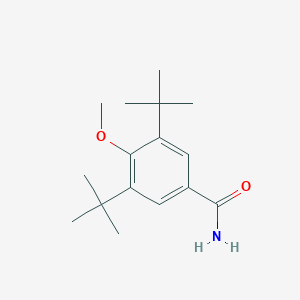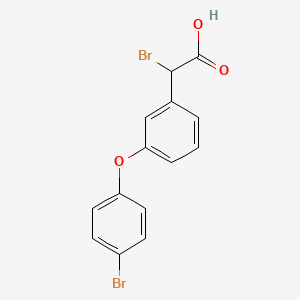
2-Bromo-2-(3-(4-bromophenoxy)phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2-(3-(4-bromophenoxy)phenyl)acetic acid is an organic compound with the molecular formula C14H11BrO3. This compound is characterized by the presence of bromine atoms attached to both the phenyl and phenoxy groups, making it a brominated derivative of phenylacetic acid. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-(3-(4-bromophenoxy)phenyl)acetic acid typically involves the bromination of phenylacetic acid derivatives. One common method includes the reaction of 4-bromophenol with 3-bromophenylacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available brominated benzene derivatives. The process includes:
Bromination: Introduction of bromine atoms to the phenyl and phenoxy groups.
Acetylation: Formation of the acetic acid moiety.
Purification: Crystallization and recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-2-(3-(4-bromophenoxy)phenyl)acetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Formation of phenylacetic acid derivatives with different functional groups.
Oxidation: Formation of brominated carboxylic acids or ketones.
Reduction: Formation of brominated alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Bromo-2-(3-(4-bromophenoxy)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials due to its unique brominated structure.
Wirkmechanismus
The mechanism of action of 2-Bromo-2-(3-(4-bromophenoxy)phenyl)acetic acid involves its interaction with specific molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to participate in various biochemical pathways. It may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-2-phenylacetic acid
- 4-Bromophenylacetic acid
- 2-(4-(4-Methoxyphenoxy)phenyl)acetic acid
- 2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid
Comparison: 2-Bromo-2-(3-(4-bromophenoxy)phenyl)acetic acid is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced reactivity in substitution and oxidation reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Eigenschaften
Molekularformel |
C14H10Br2O3 |
|---|---|
Molekulargewicht |
386.03 g/mol |
IUPAC-Name |
2-bromo-2-[3-(4-bromophenoxy)phenyl]acetic acid |
InChI |
InChI=1S/C14H10Br2O3/c15-10-4-6-11(7-5-10)19-12-3-1-2-9(8-12)13(16)14(17)18/h1-8,13H,(H,17,18) |
InChI-Schlüssel |
VIGZCFMIRKNUMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)Br)C(C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Oxan-2-yl)oxy]propanal](/img/structure/B13887009.png)
![((6'S,7a'S)-6'-Fluorodihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanol](/img/structure/B13887027.png)
![N-[5-Amino-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carbonyl]aspartic acid](/img/structure/B13887032.png)
![(1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B13887034.png)
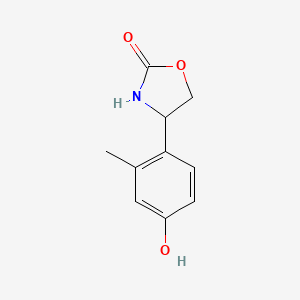
![4,7-dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13887046.png)
![4-[[(3,5-Dichlorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B13887053.png)
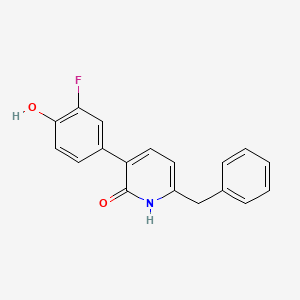
![[3,4,6-Triacetyloxy-5-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13887063.png)
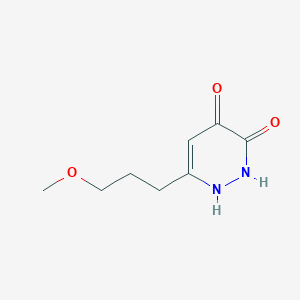

![Fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane](/img/structure/B13887075.png)
![2-({[3-(Methylsulfanyl)phenyl]carbamoyl}oxy)ethyl prop-2-enoate](/img/structure/B13887076.png)
